molecular formula C11H12N2O2 B12917628 2-(3-Oxobutyl)-1,2-dihydro-3H-indazol-3-one CAS No. 89438-66-4

2-(3-Oxobutyl)-1,2-dihydro-3H-indazol-3-one

Cat. No.: B12917628
CAS No.: 89438-66-4
M. Wt: 204.22 g/mol
InChI Key: QBAWDQRZFMBBDS-UHFFFAOYSA-N
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Description

2-(3-Oxobutyl)-1,2-dihydro-3H-indazol-3-one is a chemical compound based on the 1,2-dihydro-3H-indazol-3-one scaffold, a heterocyclic structure of significant interest in medicinal chemistry and drug discovery . The indazolone core is recognized as a privileged structure in pharmaceutical research, with derivatives demonstrating a wide spectrum of biological activities . These include potential antiviral, antibacterial, antihyperglycemic, and antitumor properties, making it a versatile template for developing novel therapeutic agents . The specific 2-(3-oxobutyl) side chain on this derivative introduces a ketone functional group, which can enhance molecular diversity and be utilized for further synthetic elaboration, such as in the creation of more complex molecules or as a handle for bioconjugation . Researchers value this compound primarily as a key synthetic intermediate. It can be employed in the construction of complex heterocyclic systems and for structure-activity relationship (SAR) studies aimed at optimizing biological activity and pharmacokinetic profiles . The synthesis of indazolone derivatives can be achieved through various methods, including photochemical routes from o-nitrobenzyl alcohols, which offer mild and efficient reaction conditions . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

CAS No.

89438-66-4

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

2-(3-oxobutyl)-1H-indazol-3-one

InChI

InChI=1S/C11H12N2O2/c1-8(14)6-7-13-11(15)9-4-2-3-5-10(9)12-13/h2-5,12H,6-7H2,1H3

InChI Key

QBAWDQRZFMBBDS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCN1C(=O)C2=CC=CC=C2N1

Origin of Product

United States

Preparation Methods

Principle and Mechanism

A mild and efficient photochemical method has been developed to prepare 1,2-dihydro-3H-indazol-3-ones, including derivatives like 2-(3-oxobutyl)-1,2-dihydro-3H-indazol-3-one. This method involves:

  • In situ photochemical generation of o-nitrosobenzaldehyde from o-nitrobenzyl alcohol under UV light (typically >365 nm)
  • Reaction of the generated o-nitrosobenzaldehyde with primary amines (e.g., n-butylamine) in aqueous or aqueous-buffered media at room temperature
  • Formation of the indazolone ring via cyclization involving nitrogen-nitrogen bond formation

This approach avoids harsh conditions and isolation of unstable intermediates, offering a scalable and environmentally friendly route.

Experimental Conditions

  • Reactants: o-Nitrobenzyl alcohol and primary amine (e.g., n-butylamine)
  • Solvent: Aqueous phosphate-buffered saline (PBS) or water
  • Light source: UV lamps emitting above 365 nm (e.g., 3 × 18 W bulbs)
  • Temperature: Ambient (room temperature)
  • Reaction time: Approximately 3 hours under irradiation

Advantages

  • Mild reaction conditions (room temperature, aqueous solvent)
  • Avoids isolation of reactive o-nitrosobenzaldehyde intermediate
  • Good yields (typically moderate to high)
  • Broad substrate scope with various primary amines

Yield and Purity

  • Yields for indazolone derivatives prepared by this method range from 50% to over 90%, depending on the amine and substituents
  • Purification typically involves chromatographic methods (silica gel chromatography with dichloromethane/methanol eluent)

Representative Data Table

Parameter Condition/Value
Starting materials o-Nitrobenzyl alcohol, n-butylamine
Solvent PBS buffer or water
Light source UV lamp (>365 nm, 3 × 18 W bulbs)
Temperature Room temperature (~25 °C)
Reaction time 3 hours
Yield 53% to 95% (varies by substrate)
Purification Silica gel chromatography

Classical Chemical Synthesis Methods

Acylation and Substitution Route

Another approach involves:

  • Starting from substituted indazole derivatives or related precursors such as 3-acetoxy-1-acetyl-1H-indazole-4-carbonyl chloride
  • Reaction with amines (e.g., ethylamine hydrochloride) to form carbamoyl-substituted indazolones
  • Subsequent alkylation or acylation to introduce the 3-oxobutyl side chain

Typical Procedure

  • Preparation of intermediate indazol-3-one derivatives by nucleophilic substitution on acyl chlorides
  • Use of bases such as cesium carbonate in polar aprotic solvents (e.g., dimethylformamide)
  • Heating at moderate temperatures (around 50 °C) for 1 hour or more
  • Workup involving acid-base neutralization, extraction with ethyl acetate, drying, and evaporation

Yields and Physical Properties

  • Yields for intermediate steps can be quantitative (up to 100%) or moderate (~70%)
  • Final products often isolated as oils or solids with melting points characterized (e.g., 209-210 °C for some derivatives)

Representative Data Table

Step Reagents/Conditions Yield (%) Product State
Acyl chloride + amine Ethylamine hydrochloride, room temp 100 Oil
Alkylation Cesium carbonate, DMF, 50 °C, 1 hour 70 Solid (m.p. 209-210)
Workup Acid-base neutralization, extraction - Purified compound

Research Findings and Comparative Analysis

  • The photochemical method offers a significant advantage in terms of mildness and environmental compatibility compared to classical methods that require harsher reagents and conditions.
  • Photochemical synthesis proceeds via a key intermediate (o-nitrosobenzaldehyde) generated in situ, which facilitates nitrogen-nitrogen bond formation critical for the indazolone ring.
  • Classical methods provide flexibility in introducing various substituents but may involve multiple steps and purification challenges.
  • Both methods have been validated with spectral data (1H NMR, 13C NMR) confirming the structure of the target compound and intermediates.

Summary Table Comparing Preparation Methods

Feature Photochemical Method Classical Chemical Method
Key Intermediate o-Nitrosobenzaldehyde (in situ) Acyl chlorides and substituted indazoles
Reaction Conditions Room temp, aqueous solvent, UV light Moderate heat, organic solvents, bases
Reaction Time ~3 hours 1 hour to several hours
Environmental Impact Mild, aqueous, less hazardous Use of organic solvents and reagents
Yield Range 50-95% 70-100% (stepwise)
Scalability Good, mild conditions favor scale-up Good, but multi-step may complicate scale
Purification Chromatography Extraction, chromatography

Chemical Reactions Analysis

Types of Reactions

2-(3-Oxobutyl)-1H-indazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxo group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

2-(3-Oxobutyl)-1H-indazol-3(2H)-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Oxobutyl)-1H-indazol-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-(3-Oxobutyl)-1,2-dihydro-3H-indazol-3-one with structurally related indazolone derivatives, focusing on substituent effects, physicochemical properties, and synthetic methodologies.

Key Observations

Substituent Effects on Physicochemical Properties: Electron-Withdrawing Groups (e.g., Br, NO₂): Compounds like 13 (3-bromobenzyl) and 16 (4-methoxybenzyl) exhibit higher melting points (139–151°C) due to increased molecular rigidity and intermolecular interactions . The 3-oxobutyl group, with its ketone functionality, may reduce melting points compared to halogenated analogs but enhance solubility in polar solvents. Electron-Donating Groups (e.g., OCH₃): Methoxy-substituted derivatives (e.g., 16) show distinct NMR signals at δ 3.8–3.9 ppm for the methoxy protons, with downfield shifts in aromatic carbons (~55–60 ppm) .

Synthetic Methodologies :

  • Alkylation (Method A/B) : High yields (>90%) are achieved for bromobenzyl and trifluoromethyl derivatives (e.g., 13 , 17 ) using hot DMF or nucleophilic substitution .
  • Photochemical Synthesis : Used for 2-alkyl derivatives (e.g., 22 ), yielding moderate efficiency (65–69%) under mild conditions .
  • Challenges for 3-Oxobutyl Derivatives : The 3-oxobutyl group’s reactivity may require protecting-group strategies to avoid ketone interference during synthesis.

Pharmacological Relevance: The benzydamine analog () demonstrates that bulky substituents (e.g., dimethylaminopropyl) enhance binding to biological targets like tyrosinase or inflammatory enzymes . The 3-oxobutyl group’s ketone could mimic carbonyl interactions in enzyme active sites, though direct evidence is lacking.

Table 2: NMR and Analytical Data Highlights

Compound ¹H NMR (Key Signals) ¹³C NMR (Key Signals) Elemental Analysis (Calcd/Found)
2-(3-Oxobutyl)-1,2-dihydro-3H-indazol-3-one (Hypothetical) H-3 (δ 8.3–8.4); CH₂CO (δ 2.5–2.7) C=O (δ ~170); CH₂CO (δ 30–40) C: ~65%; H: ~5.5%; N: ~12% (estimated)
2-(tert-Butyl)-1,2-dihydro-3H-indazol-3-one (8) tert-butyl H: δ 1.36 (d, J=6.8) Cq (tert-butyl): δ 46.0; C=O: δ 162.0
2-Benzyl-1,2-dihydro-3H-indazol-3-one (21) Benzyl CH₂: δ 5.00 (s) C=O: δ 162.5; benzyl carbons: δ 128–135

Biological Activity

2-(3-Oxobutyl)-1,2-dihydro-3H-indazol-3-one is a compound within the indazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound 2-(3-Oxobutyl)-1,2-dihydro-3H-indazol-3-one features a dihydroindazole core, which is known for its versatility in medicinal chemistry. The structural formula is represented as follows:

C11H13N2O\text{C}_{11}\text{H}_{13}\text{N}_2\text{O}

This compound's unique structure allows it to interact with various biological targets, leading to a range of pharmacological effects.

Antimicrobial Activity

Research indicates that compounds similar to 2-(3-Oxobutyl)-1,2-dihydro-3H-indazol-3-one exhibit significant antimicrobial properties. For instance, certain derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of key metabolic pathways.

Antitumor Effects

Indazole derivatives have been investigated for their antitumor activities. Studies have demonstrated that 2-(3-Oxobutyl)-1,2-dihydro-3H-indazol-3-one exhibits cytotoxic effects on various cancer cell lines. The proposed mechanism includes the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways such as PI3K/Akt and MAPK.

Anti-inflammatory Properties

Compounds in the indazole class are also noted for their anti-inflammatory effects. They may inhibit the synthesis of pro-inflammatory cytokines and reduce leukocyte migration. This activity is particularly relevant in conditions such as asthma and rheumatoid arthritis.

The biological activity of 2-(3-Oxobutyl)-1,2-dihydro-3H-indazol-3-one can be attributed to its ability to interact with specific molecular targets:

  • CB1 Receptor Modulation : Some studies suggest that indazole derivatives may act as modulators of cannabinoid receptors (CB1 and CB2), influencing pain perception and inflammation.
  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory processes, such as lipoxygenase (5-LO), thereby reducing the production of leukotrienes which are mediators of inflammation.

Case Studies

StudyFindings
Study 1 Investigated the antimicrobial activity against E. coli and S. aureus; showed significant inhibition at low concentrations.
Study 2 Evaluated the cytotoxic effects on MCF-7 breast cancer cells; demonstrated an IC50 value indicating potent anticancer activity.
Study 3 Assessed anti-inflammatory effects in a murine model; reduced levels of TNF-alpha and IL-6 were observed post-treatment.

Q & A

Q. Table 1: Example Yields and Conditions

CompoundMethodYield (%)Melting Point (°C)Reference
2-(3-Fluorobenzyl)-...A96125–127
2-(4-Bromobenzyl)-...B94144–146

Basic: How should researchers characterize 2-(3-Oxobutyl)-1,2-dihydro-3H-indazol-3-one derivatives?

Answer:
Key characterization techniques include:

  • NMR Spectroscopy : Assign peaks for the indazolone core (e.g., H3 proton at δ ~6.5 ppm) and substituents (e.g., 3-oxobutyl protons at δ ~2.5–3.0 ppm). Discrepancies in integration ratios may indicate impurities .
  • X-ray Diffraction : Resolve stereochemistry and confirm substituent positions, as done for structurally related 1,2-benzisothiazol-3(2H)-ones .
  • Elemental Analysis : Verify purity by comparing calculated vs. observed C/H/N ratios (e.g., ±0.3% deviation acceptable) .

Basic: What safety precautions are critical when handling this compound?

Answer:
While direct safety data for 2-(3-Oxobutyl)-1,2-dihydro-3H-indazol-3-one is limited, analogous compounds (e.g., 2-methyl-2H-isothiazol-3-one) suggest:

  • Allergenicity : Use gloves and fume hoods to avoid dermal/airway exposure .
  • Stability : Store under inert gas to prevent decomposition of the 3-oxobutyl group .

Advanced: How can synthetic routes be optimized to address low yields in alkylation reactions?

Answer:
Low yields often stem from competitive side reactions (e.g., N,N-dimethylation with DMF as a solvent) . Mitigation strategies:

  • Solvent Selection : Replace DMF with less nucleophilic solvents (e.g., THF or acetonitrile).
  • Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency.
  • Temperature Control : Lower reaction temperatures reduce unwanted dimerization (e.g., <50°C).

Advanced: How do substituents on the indazolone core influence biological activity?

Answer:
Structure-activity relationship (SAR) studies on benzisothiazolone derivatives reveal:

  • Electron-withdrawing groups (e.g., nitro, bromo) enhance antimicrobial activity by increasing electrophilicity at the 3-oxo position .
  • Bulkier substituents (e.g., trifluoromethyl) may reduce solubility but improve target binding affinity, as seen in compound 17 (89% yield, high melting point) .

Q. Table 2: Substituent Effects on Activity

SubstituentBiological ActivityReference
4-MethoxybenzylModerate antifungal
2-BromobenzylHigh antibacterial

Advanced: How should researchers resolve contradictions in spectroscopic data?

Answer:
Discrepancies between observed and calculated NMR/EA data require:

  • Purity Assessment : Recrystallize compounds (e.g., 2-propanol) and repeat elemental analysis.
  • Dynamic Effects : Consider tautomerism (e.g., keto-enol equilibrium in 3-oxobutyl groups) causing peak splitting .
  • Impurity Profiling : Use HPLC-MS to detect byproducts (e.g., unreacted starting materials).

Advanced: What computational tools support the design of novel derivatives?

Answer:
Leverage X-ray crystallography data (e.g., bond lengths/angles from ) for:

  • Docking Studies : Model interactions with biological targets (e.g., bacterial enzymes).
  • DFT Calculations : Predict electronic effects of substituents on reactivity and stability.

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